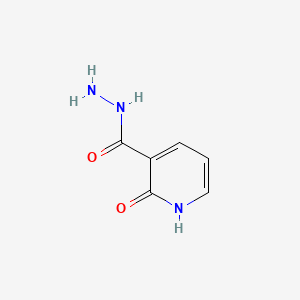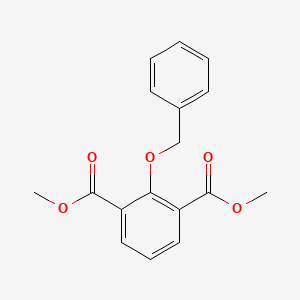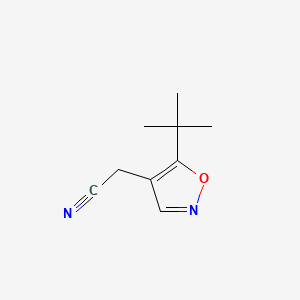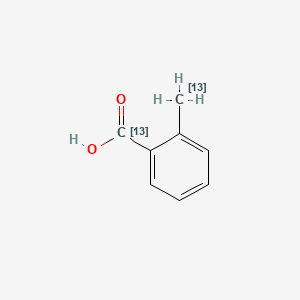
L,L-Dityrosine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L,L-Dityrosine Dihydrochloride is a chemical compound with the molecular formula C18 H20 N2 O6 . 2 Cl H and a molecular weight of 433.28 . It can be used as a biomarker to detect oxidative protein damage and selective proteolysis .
Molecular Structure Analysis
The molecular formula of this compound is C18 H20 N2 O6 . 2 Cl H . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
Dityrosine is formed by the oxidation of two tyrosine residues in proteins. This reaction can be catalyzed by various enzymes, such as CYP56A1 and myeloperoxidase . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at -20° C. Its melting point is between 179-185° C (dec.) .Aplicaciones Científicas De Investigación
Biosynthesis in Yeast Spore Wall : L,L-Dityrosine is a key component in the yeast spore wall, essential for spore resistance to environmental conditions. The biosynthesis involves specific enzymes encoded by the DIT1 and DIT2 genes, with DIT1 converting L-tyrosine to a tyrosine-containing precursor and DIT2 responsible for dimerization to form dityrosine-containing precursors. This process is crucial for the top layer formation of the yeast spore wall (Briza, Eckerstorfer, & Breitenbach, 1994).
Marker of Oxidation in Biological Systems : Dityrosine is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages, serving as a specific marker of oxidation. This process indicates that L-tyrosine competes effectively as a substrate for myeloperoxidase, suggesting a role in the phagocyte inflammatory response (Heinecke, Li, Daehnke, & Goldstein, 1993).
Use in Detecting Oxidative Protein Damage : Dityrosine can be used as a biomarker to detect oxidative protein damage. It is typically prepared by horseradish peroxidase-catalyzed oxidation of L-tyrosine and has applications in binding to polymers, amino acids, drugs, antibodies, etc. (Lee, Choi, Kim, & Ahn, 2011).
Analytical Methods for Detection : Advanced analytical methods like chromatographic separation followed by mass spectrometry have been developed to detect dityrosine in biological samples. Elevated levels of dityrosine have been associated with various pathologies, including eye cataracts, atherosclerosis, and neurodegenerative diseases (DiMarco & Giulivi, 2007).
Indicator of Oxidative Stress in Aging and Disease : Dityrosine formation in proteins is a clinical marker of oxidative stress, aging, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. This has led to studies characterizing the fragmentation pattern of dityrosine cross-linked peptides for potential diagnostic applications (Mukherjee et al., 2017).
Safety and Hazards
L,L-Dityrosine Dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off with plenty of soap and water. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Direcciones Futuras
Research is ongoing to understand the role of dityrosine crosslinking in response to oxidative stress. A recent study identified 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins in E. coli, suggesting that dityrosine crosslinking may play a critical role in regulating metabolic pathways in response to oxidative stress .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNKRSZLCYTHJ-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
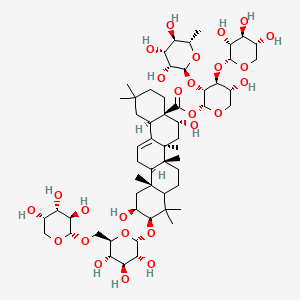
![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)




